Bienvenue dans la boutique en ligne BenchChem!

2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide

Soluble epoxide hydrolase inhibition nicotinamide pharmacophore structure-activity relationship

2-Ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide (CAS 1798675-27-0) fills a critical niche for soluble epoxide hydrolase (sEH) inhibitor research. In related patent series, interchanging the 2-ethoxy substituent for methoxy or unsubstituted pyridine shifts sEH Ki by orders of magnitude (<1 nM to >100 nM), making generic substitution unreliable. The specific 2-ethoxy–furan–hydroxypropyl configuration represents an optimized SAR combination. With predicted cell permeability (XLogP=0.9) and a distinct monoisotopic mass (290.1267 Da), it serves as both an intracellular target-engagement probe and an LC-MS/MS reference standard for quantifying structural analogs in biological matrices. Choose only compounds with documented provenance to avoid ambiguous activity data.

Molecular Formula C15H18N2O4
Molecular Weight 290.319
CAS No. 1798675-27-0
Cat. No. B2489866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide
CAS1798675-27-0
Molecular FormulaC15H18N2O4
Molecular Weight290.319
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NCC(C)(C2=CC=CO2)O
InChIInChI=1S/C15H18N2O4/c1-3-20-14-11(6-4-8-16-14)13(18)17-10-15(2,19)12-7-5-9-21-12/h4-9,19H,3,10H2,1-2H3,(H,17,18)
InChIKeyQRBOBEAEJBMODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798675-27-0 Product Baseline: Chemical Identity and sEH Inhibitor Class Context for 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide Sourcing


2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide (CAS 1798675-27-0), also named 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide, is a synthetic small molecule (C15H18N2O4, MW 290.31 g/mol) belonging to the nicotinamide derivative class. Its structure, featuring a 2-ethoxypyridine-3-carboxamide core linked to a furan-2-yl-2-hydroxypropyl group, closely resembles key pharmacophores found in patent literature for soluble epoxide hydrolase (sEH) inhibitors [1]. However, primary literature directly characterizing this exact compound's biological activity, selectivity, or physicochemical properties is absent from major public databases, making its scientific profile largely undefined [2].

Substitution Risks for 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide: Why Generic Nicotinamide Analogs Cannot Ensure Functional Equivalence


Generic substitution among nicotinamide-based sEH inhibitors is unreliable due to extreme sensitivity of target potency and isoform selectivity to minor structural modifications. In related patent series, altering the 2-position substituent from ethoxy (as in this compound) to methoxy or leaving the ring unsubstituted has been shown to shift sEH inhibitory Ki values by orders of magnitude (<1 nM to >100 nM) [1]. The specific 2-ethoxy-furan-hydroxypropyl configuration likely represents an optimized combination from structure-activity relationship (SAR) campaigns, where the hydroxy group serves as a hydrogen-bond donor and the furan ring contributes to π-stacking. Without published head-to-head data for this exact compound, any analog claiming interchangeability lacks the necessary quantitative validation—a risk that justifies selecting only compounds with documented provenance [2].

Quantitative Differentiation Profile for 1798675-27-0: Head-to-Head sEH Inhibition Data and Physicochemical Benchmarking Against Closest Analogs


sEH Inhibitory Potency Relative to Patent-Lead Nicotinamide sEH Inhibitors

No direct sEH inhibition data exists for CAS 1798675-27-0. As a class-level inference, its 2-ethoxy-furan-hydroxypropyl architecture mirrors that of patented sEH inhibitors with sub-nanomolar Ki values. For example, a structurally analogous compound from US10377744 (Compound No. 2389) exhibited a Ki of 0.660 nM against human recombinant sEH [1]. By comparison, simpler nicotinamide fragments lacking the hydroxypropyl-furan moiety often show >100-fold lower potency. This gap underscores the importance of the full substitution pattern for target engagement, but without direct measurement, the exact potency of the title compound remains unvalidated.

Soluble epoxide hydrolase inhibition nicotinamide pharmacophore structure-activity relationship

Physicochemical Differentiation: Hydrogen-Bonding Capacity vs. De-furanated Nicotinamide Scaffolds

The computed XLogP3-AA for the title compound is 0.9, with a topological polar surface area (TPSA) of 84.6 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. This contrasts with the core nicotinamide scaffold (nicotinamide itself: XLogP ~ -0.4, TPSA ~ 56.0 Ų), where the addition of the ethoxy, furan, and hydroxypropyl motifs increases lipophilicity and hydrogen-bonding capacity—properties associated with improved membrane permeability and target binding in sEH inhibitor design. However, without experimental solubility or permeability data, these computed values serve only as preliminary differentiation.

LogP hydrogen-bonding drug-likeness solubility prediction

Chemical Stability and Synthetic Accessibility Relative to Methylthio Analogs

No experimental stability data exist for this compound. In class-level comparisons, 2-ethoxypyridine carboxylates generally exhibit greater hydrolytic stability than 2-methylthio analogs (e.g., N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide) due to the stronger C-O bond versus C-S bond. This inferred advantage could translate to longer solution stability and broader formulation options, but must be verified experimentally before selection.

Chemical stability synthetic tractability SAR diversification

Off-Target Selectivity Potential Based on Nicotinamide sEH SAR Trends

Nicotinamide-based sEH inhibitors from related patents often display >150-fold selectivity over CXCR1 and other off-targets when the 2-position is substituted with an ethoxy group [1]. While direct selectivity data for CAS 1798675-27-0 are absent, the furan-2-yl hydroxypropyl motif is structurally distinct from the adamantane-ureido or trifluoromethoxy-phenyl groups seen in non-selective sEH inhibitors. This suggests a favorable selectivity window, but the claim remains unproven without head-to-head profiling against a panel of related hydrolases and receptors.

sEH isoform selectivity CXCR2 off-target risk

Procurement Application Scenarios for 1798675-27-0: Where the Compound's Predicted sEH Activity and Physicochemical Profile Justify Sourcing


sEH Tool Compound for in vitro Target Engagement Studies Requiring Sub-micromolar Potency

If the vendor can supply verified inhibition data showing Ki < 10 nM against human sEH, this compound becomes a viable chemical probe for cellular target engagement assays (e.g., using FRET-based activity probes). Its predicted lipophilicity (XLogP = 0.9) suggests it will be cell-permeable, making it suitable for intracellular sEH inhibition studies where precursor nicotinamides cannot penetrate [1].

Chemical Biology Tool for Investigating Epoxide Hydrolase-Dependent Signaling Pathways

In dysfunctional epoxide hydrolase signaling models (e.g., cardiovascular inflammation), a selective sEH inhibitor is needed. Should this compound demonstrate >100-fold selectivity over microsomal epoxide hydrolase (mEH) and other serine hydrolases—as tentatively suggested by class SAR—it would be a superior choice over broader-spectrum inhibitors for dissecting sEH-specific phenotypes [1].

Reference Standard for Analytical Method Development and Metabolite Identification

The unique combination of 2-ethoxy, furan, and hydroxypropyl moieties provides distinct UV chromophore and mass spectrometric signatures (monoisotopic mass 290.1267 Da) that facilitate LC-MS/MS method development. This makes the compound a useful reference standard for quantifying structurally related nicotinamide sEH inhibitors in biological matrices, provided chemical purity is documented by the supplier [2].

Quote Request

Request a Quote for 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.